
5-Chloro-1-methyl-4-nitroimidazole
Overview
Description
Preparation Methods
Azathioprinum is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-5-imidazole thiol in the presence of a base . The reaction conditions typically include a solvent such as methanol and a temperature range of 25-30°C . Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Azathioprinum undergoes several types of chemical reactions, including:
Oxidation: The nitro group in azathioprinum can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced electrochemically, involving the transfer of electrons and protons.
Substitution: Azathioprinum can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include various derivatives of azathioprinum with modified functional groups .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
CMNI is primarily recognized as an important intermediate in the synthesis of azathioprine, a drug used for immunosuppression in organ transplantation and the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Azathioprine acts as a purine antagonist, inhibiting the proliferation of lymphocytes and thereby reducing immune responses .
Environmental Considerations
Recent advancements in the synthesis of CMNI emphasize environmentally friendly methods that reduce hazardous waste. For instance, new synthesis techniques minimize the production of nitrogen oxides during nitration processes, making it more suitable for industrial production while maintaining high yields .
Biological Research Applications
Cell Biology and Molecular Testing
CMNI has been utilized in various biological assays, particularly in cell culture and modification. Its role extends to applications in cell analysis and molecular testing, where it serves as a reagent or substrate for various biochemical reactions .
Radiosensitization Studies
In recent research, CMNI has been employed to investigate mechanisms of radiosensitization—enhancing the effectiveness of radiation therapy in cancer treatment. This application is crucial for developing more effective cancer therapies that can improve patient outcomes .
Analytical Chemistry
Reference Material
CMNI is also used as a reference standard for analytical testing in pharmaceutical laboratories. It is essential for quality control processes to ensure the purity and concentration of active pharmaceutical ingredients (APIs) in drug formulations .
Chemical Properties
The compound has a molecular formula of C4H4ClN3O2 and a molecular weight of 161.55 g/mol. Its physical properties include being a white powder with a melting point range of approximately 146-148 °C .
Summary Table of Applications
Case Studies
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis process of CMNI by employing azeotropic dehydration techniques with reduced environmental impact. The study reported yields exceeding 98% while significantly lowering the production of harmful byproducts .
Case Study 2: Radiosensitization Mechanisms
In exploring radiosensitization, researchers utilized CMNI to enhance the efficacy of radiation therapy on specific cancer cell lines. The findings indicated that CMNI could modulate cellular responses to radiation, suggesting its potential role in improving therapeutic strategies against tumors .
Mechanism of Action
The mechanism of action of azathioprinum involves its conversion to 6-mercaptopurine, which is then further metabolized to active thioguanine nucleotides . These metabolites are incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation . Azathioprinum primarily targets rapidly dividing immune cells, thereby suppressing the immune response .
Comparison with Similar Compounds
Azathioprinum is often compared with other immunosuppressive agents such as:
6-Mercaptopurine: A direct precursor of azathioprinum with similar immunosuppressive properties.
Methotrexate: Another antimetabolite that inhibits dihydrofolate reductase, used in the treatment of autoimmune diseases.
Mycophenolate mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used in organ transplantation.
Azathioprinum is unique in its dual role as both an immunosuppressant and an anti-inflammatory agent, making it a versatile compound in medical treatments .
Biological Activity
5-Chloro-1-methyl-4-nitroimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the synthesis, characterization, and biological activity of this compound, providing insights into its potential applications in medicine.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that includes aminolysis, chlorination, and nitration. The compound has been characterized using various spectroscopic techniques such as FT-IR, ^1H NMR, and ^13C NMR. The spectral data confirm the structure of the synthesized compound, with key absorption bands and chemical shifts consistent with the proposed molecular structure .
Biological Activity
Antifungal Activity
This compound exhibits potent antifungal properties. In vitro studies have demonstrated its efficacy against common fungal pathogens:
- Candida albicans : Minimum inhibitory concentration (MIC) of 2.5 mg/mL.
- Aspergillus niger : MIC also at 2.5 mg/mL.
These findings indicate that the compound could serve as a promising antifungal agent, particularly against strains resistant to conventional treatments .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains:
Bacterial Strain | Minimum Bactericidal Concentration (MBC) |
---|---|
Pseudomonas aeruginosa | 4.0 mg/mL |
Klebsiella pneumoniae | 4.0 mg/mL |
Staphylococcus aureus | Not specified but showed activity |
Escherichia coli | Not specified but showed activity |
Bacillus subtilis | Not specified but showed activity |
The compound demonstrated significant antibacterial activity across multiple strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
While specific mechanisms of action for this compound are still under investigation, similar nitroimidazole compounds are known to exert their effects through the generation of reactive nitro radicals upon reduction in anaerobic conditions. This mechanism disrupts DNA synthesis and function in microbial cells, leading to cell death .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various contexts:
- Antiparasitic Activity : A study indicated that derivatives of this compound exhibited potent activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of metronidazole, a widely used antiparasitic drug .
- Resistance Studies : Research has shown that certain nitroimidazoles can overcome resistance mechanisms seen in some bacterial strains, suggesting that this compound could be effective against resistant infections .
Q & A
Q. What are the critical parameters to optimize during the synthesis of 5-Chloro-1-methyl-4-nitroimidazole to achieve high yield and purity?
Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintaining 60–80°C minimizes side reactions, as demonstrated in nitroimidazole derivative syntheses .
- Solvent selection: Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalyst use: Acidic or basic catalysts (e.g., HCl or NaHCO₃) can accelerate nitro-group incorporation.
Post-synthesis purification via silica gel column chromatography (ethyl acetate/hexane eluent) improves purity (>95%) .
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–80°C | Reduces by-products |
Solvent | DMF | Enhances reactant solubility |
Catalyst | Acid/Base | Accelerates nitro-group activation |
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Critical protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
- Spill management: Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
- Storage: Airtight containers under inert atmosphere (N₂ or Ar), protected from light and moisture to prevent degradation .
Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?
Answer: Contradictions often stem from:
- Purity variability: Verify compound purity (>98%) via HPLC or LC-MS .
- Experimental conditions: Standardize cell lines, concentrations, and incubation times.
- Mechanistic validation: Use molecular docking to analyze binding interactions with target proteins (e.g., nitroreductases) . Comparative studies under controlled conditions are critical for reproducibility .
Q. What analytical methods are most effective for quantifying trace residues of this compound in complex matrices?
Answer: Advanced methodologies include:
- QuEChERS extraction: Efficiently isolates the compound from biological matrices .
- UHPLC-MS/MS: Achieves detection limits <1 ppb using a C18 column (50 × 2.1 mm, 1.8 μm) and gradient elution .
- Validation parameters: Assess linearity (R² >0.99), recovery (70–120%), and precision (RSD <15%) .
Method | Sensitivity | Key Advantages |
---|---|---|
UHPLC-MS/MS | <1 ppb | High selectivity, low matrix interference |
QuEChERS | 70–120% recovery | Rapid sample preparation |
Q. How can computational modeling enhance the study of this compound’s reactivity and stability?
Answer: Computational approaches include:
- Density Functional Theory (DFT): Predicts electronic properties and reactive sites (e.g., nitro-group reduction potentials) .
- Molecular Dynamics (MD): Simulates solvent interactions and degradation pathways .
- Virtual screening: Identifies potential biological targets via ligand-protein docking . These methods reduce experimental trial-and-error and guide synthesis optimization .
Q. What environmental precautions are necessary when disposing of this compound waste?
Answer: Follow these steps:
- Containment: Prevent leaks into drains or waterways using secondary containment trays .
- Decontamination: Treat waste with oxidizing agents (e.g., hydrogen peroxide) to degrade nitro groups .
- Disposal: Comply with EPA guidelines for hazardous waste (e.g., incineration at licensed facilities) .
Q. How does structural modification of this compound influence its pharmacological activity?
Answer: Key modifications include:
- Nitro-group positioning: Affects redox potential and antimicrobial efficacy .
- Substituent addition: Chlorine at the 5-position enhances lipophilicity and membrane permeability .
- Methyl group at N1: Stabilizes the imidazole ring, reducing metabolic degradation . Structure-activity relationship (SAR) studies are critical for optimizing therapeutic indices .
Q. What are the challenges in ensuring long-term stability of this compound in storage?
Answer: Stability is compromised by:
Properties
IUPAC Name |
5-chloro-1-methyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUNMSWBBOTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197646 | |
Record name | 1-Methyl-5-chloro-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659218 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4897-25-0 | |
Record name | 5-Chloro-1-methyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-chloro-4-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4897-25-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-chloro-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P917JW98BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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